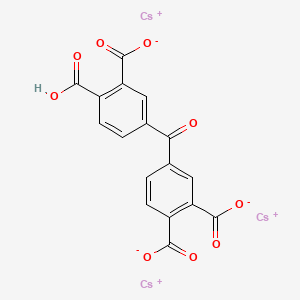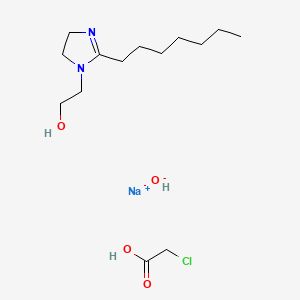![molecular formula C20H17N B13763418 7-ethyl-9-methylbenzo[c]acridine CAS No. 63039-89-4](/img/structure/B13763418.png)
7-ethyl-9-methylbenzo[c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-9-methylbenzo[c]acridine is a derivative of acridine, a heterocyclic compound known for its broad range of biological activities and industrial applications. Acridine derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities . The unique structure of this compound, characterized by its ethyl and methyl substituents, contributes to its distinct chemical and biological properties.
準備方法
The synthesis of 7-ethyl-9-methylbenzo[c]acridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 9-aminoacridine derivatives with suitable aldehydes or ketones in the presence of acidic catalysts such as trifluoroacetic acid (TFA) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
7-Ethyl-9-methylbenzo[c]acridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed.
科学的研究の応用
7-Ethyl-9-methylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound’s ability to intercalate into DNA makes it a valuable tool in studying DNA interactions and mechanisms.
作用機序
The primary mechanism of action of 7-ethyl-9-methylbenzo[c]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as DNA replication and transcription . This intercalation is driven by π-stacking interactions and charge transfer, leading to the unwinding of the DNA helix . Additionally, the compound may inhibit enzymes such as topoisomerases, further contributing to its biological effects .
類似化合物との比較
7-Ethyl-9-methylbenzo[c]acridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer properties, amsacrine also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): This compound has shown promising anticancer activity and is currently under clinical investigation.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with significant anticancer potential.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other acridine derivatives.
特性
CAS番号 |
63039-89-4 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC名 |
7-ethyl-9-methylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-3-15-17-10-9-14-6-4-5-7-16(14)20(17)21-19-11-8-13(2)12-18(15)19/h4-12H,3H2,1-2H3 |
InChIキー |
CMDIHSKBZAUELP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


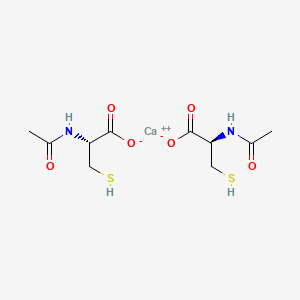
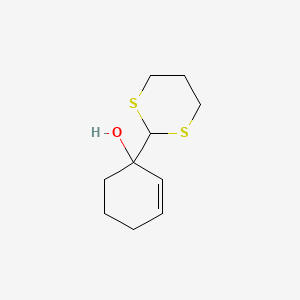
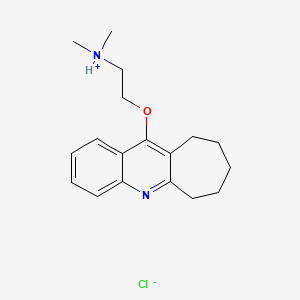
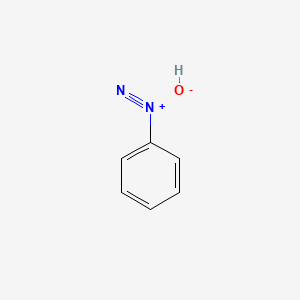
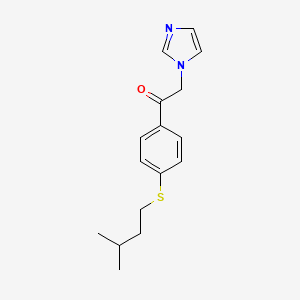

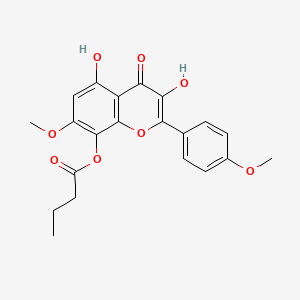
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
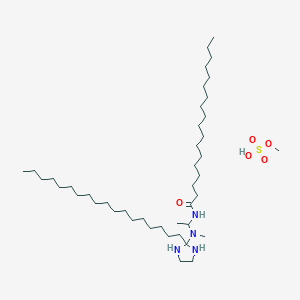
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
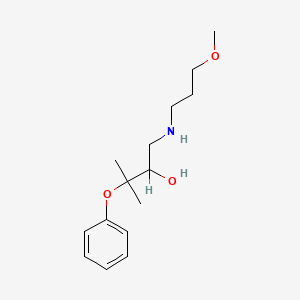
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
